2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one
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Overview
Description
2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one is a compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another approach involves the oxidative condensation of ketones and amidines, which produces imidazol-4-ones in good yields .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve large-scale cyclization reactions using catalysts such as nickel or palladium. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products
The major products formed from these reactions include substituted imidazoles, imidazole N-oxides, and dihydroimidazole derivatives .
Scientific Research Applications
2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting or modulating their activity. Additionally, the compound can participate in hydrogen bonding and π-π interactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-(1H-Imidazol-1-yl)ethanol: This compound features a hydroxyl group instead of an amino group, leading to different chemical properties and applications.
1-Methylhistamine: A metabolite of histamine, it has a similar imidazole structure but differs in its biological activity and pharmacological effects.
Uniqueness
2-Amino-1-(1-ethyl-1H-imidazol-4-yl)ethan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both amino and ethyl groups on the imidazole ring allows for versatile chemical modifications and a broad range of applications .
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-amino-1-(1-ethylimidazol-4-yl)ethanone |
InChI |
InChI=1S/C7H11N3O/c1-2-10-4-6(9-5-10)7(11)3-8/h4-5H,2-3,8H2,1H3 |
InChI Key |
MHCCAHZDESRNRP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(N=C1)C(=O)CN |
Origin of Product |
United States |
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